molecular formula C13H22N4 B1432426 4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine CAS No. 1511394-11-8

4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine

Cat. No. B1432426
M. Wt: 234.34 g/mol
InChI Key: NCFHJUYGATYFLD-UHFFFAOYSA-N
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Description

The compound “4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine” is a derivative of 1,2,4-triazole . It is a heterocyclic compound containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been analyzed in several studies . For example, in one study, the docking information of four 1,2,4-triazole derivatives possessing the highest and lowest cytotoxic activity were shown .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied . For example, in one study, novel 4H-1,2,4-triazol-3-yl cycloalkanols were synthesized and their structures were established by NMR and MS analysis .

Scientific Research Applications

Antimicrobial Properties

  • Antimicrobial Studies of Triazole-Thiazolidine Clubbed Compounds

    A study explored the antimicrobial behavior of compounds involving 1,2,4-triazole and piperidine, highlighting their potential in addressing microbial infections (Rameshbabu, Gulati, & Patel, 2019).

  • Antimicrobial Activity of Novel Oxadiazoles

    Research on novel oxadiazoles with a 1,2,4-triazole piperidine structure revealed significant antibacterial and moderate antifungal activities, indicating their potential in antimicrobial applications (Vankadari et al., 2013).

Synthesis and Structural Analysis

  • Synthesis of 1,2,4-Triazol Derivatives

    A study focused on synthesizing various 1,2,4-triazol derivatives, including those with piperidine, and analyzed their crystal structure and intermolecular interactions (Shukla et al., 2017).

  • Synthesis and Structure of 1,2,4-Triazol Salts

    Research on the synthesis and structure of 1,2,4-triazole derivatives, including interactions with piperidine, provided insights into the chemical properties and potential applications of these compounds (Hlazunova, 2020).

Enzyme Inhibition Properties

  • Enzyme Inhibition of Azinane Triazole Derivatives: A study described the synthesis of azinane triazole-based derivatives, including those with piperidine, and their effectiveness as enzyme inhibitors, relevant in treating diseases like Alzheimer’s and diabetes (Asif et al., 2022).

Future Directions

The future directions for research on “4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine” and similar compounds could include further exploration of their potential as anticancer agents , as well as investigation of their potential applications in other areas of medicinal chemistry.

properties

IUPAC Name

4-[(4-cyclopentyl-1,2,4-triazol-3-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-2-4-12(3-1)17-10-15-16-13(17)9-11-5-7-14-8-6-11/h10-12,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFHJUYGATYFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NN=C2CC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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